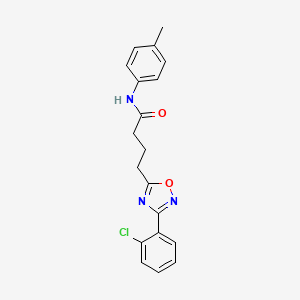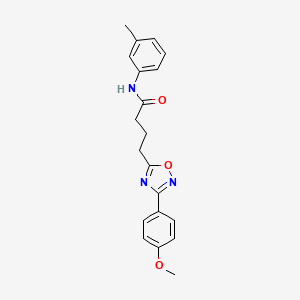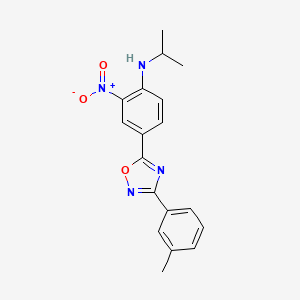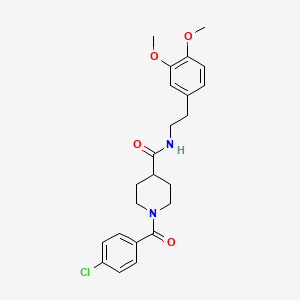
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BHQ is a chemical compound that belongs to the family of quinoline derivatives. It was first synthesized by researchers at the University of Oxford in 2003. Since then, BHQ has been the subject of many scientific studies due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
作用機序
The mechanism of action of BHQ is not fully understood. However, it has been proposed that BHQ exerts its biological effects by modulating the activity of specific enzymes and proteins. For example, BHQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BHQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and physiological effects:
BHQ has been shown to exhibit various biochemical and physiological effects. For example, BHQ has been shown to induce apoptosis (programmed cell death) in cancer cells. BHQ has also been shown to modulate the expression of specific genes that are involved in various cellular processes. Moreover, BHQ has been shown to inhibit the growth of bacteria and viruses in vitro.
実験室実験の利点と制限
BHQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, BHQ is relatively easy to handle and can be stored for long periods without degradation. However, BHQ has some limitations for lab experiments. For example, BHQ is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. Moreover, BHQ can exhibit some toxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of BHQ. One potential direction is the development of BHQ-based drugs for the treatment of various diseases, including cancer and viral infections. Moreover, BHQ can be used as a building block for the synthesis of various bioactive compounds with potential applications in drug discovery. Furthermore, the study of the mechanism of action of BHQ can provide insights into the cellular processes that are involved in various diseases. Finally, the development of new synthesis methods for BHQ can improve its yield and purity, which can facilitate its use in various applications.
Conclusion:
In conclusion, BHQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BHQ is complex and requires expertise in organic chemistry. BHQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Moreover, BHQ has been shown to exhibit various biochemical and physiological effects. BHQ has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of BHQ, including the development of BHQ-based drugs and the study of its mechanism of action.
合成法
The synthesis of BHQ involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with butylamine. The resulting product is then reacted with 2-chloroacetyl chloride to obtain the intermediate compound, which is then reacted with phenylphenoxyacetic acid to yield BHQ. The overall synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
BHQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antiviral, antibacterial, and anticancer properties in various in vitro and in vivo studies. BHQ has also been used as a fluorescent probe for imaging cellular processes in live cells. Moreover, BHQ has been used as a building block for the synthesis of various bioactive compounds.
特性
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-12-25(22(26)16-29-19-8-6-5-7-9-19)15-18-13-17-14-20(28-2)10-11-21(17)24-23(18)27/h5-11,13-14H,3-4,12,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONFEMWFNVEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)-1,2,3,6-tetrahydropyridin-4-yl)methyl)benzamide](/img/structure/B7685630.png)






![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)

